1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a thiol group attached to a 3,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving appropriate sulfur-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the tetrazole ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Reduced tetrazole derivatives
Substitution: Alkylated tetrazole derivatives
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol has found applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Tetrazole derivatives
Thiol-containing compounds
3,4-Dimethoxyphenyl derivatives
Properties
Molecular Formula |
C9H10N4O2S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H10N4O2S/c1-14-7-4-3-6(5-8(7)15-2)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |
InChI Key |
IVILCZLAJNDNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=S)N=NN2)OC |
Origin of Product |
United States |
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